![molecular formula C19H13BrFNO2 B4186898 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4186898.png)
3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile
Overview
Description
3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile, also known as BPF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to interact with various biological targets such as enzymes and receptors. 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has also been shown to bind to certain receptors such as the estrogen receptor, which has implications in the treatment of breast cancer.
Biochemical and Physiological Effects:
3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects, depending on the target and concentration used. In vitro studies have shown that 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of breast cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile in lab experiments is its versatility as a building block for the synthesis of various functionalized compounds. 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile also has interesting properties such as fluorescence and conductivity, which make it useful in material science. However, one of the limitations of using 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile in lab experiments is its relatively high cost compared to other building blocks. 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile also has limited solubility in certain solvents, which can affect its reactivity and purification.
Future Directions
There are several future directions for the study of 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile. One of the directions is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its applications in material science, such as the synthesis of novel materials with interesting properties. Additionally, the development of new synthesis methods for 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile and its derivatives could lead to the discovery of new compounds with improved properties.
Scientific Research Applications
3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has been used as a building block for the synthesis of novel materials with interesting properties such as fluorescence and conductivity. In organic synthesis, 3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile has been used as a versatile building block for the synthesis of various functionalized compounds.
properties
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO2/c1-3-7-24-19-17(20)9-13(10-18(19)23-2)8-15(12-22)14-5-4-6-16(21)11-14/h1,4-6,8-11H,7H2,2H3/b15-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBJRDLAFERSR-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Br)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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